molecular formula C3H9Cl2NO B601340 2-Amino-3-chloropropan-1-ol hydrochloride CAS No. 54798-73-1

2-Amino-3-chloropropan-1-ol hydrochloride

Cat. No. B601340
CAS RN: 54798-73-1
M. Wt: 146.02
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Amino-3-chloropropan-1-ol hydrochloride” is a chemical compound with the molecular formula C3H9Cl2NO . It is known to be an impurity of Linezolid, an antibiotic against Gram-positive bacteria .


Molecular Structure Analysis

The molecular structure of “2-Amino-3-chloropropan-1-ol hydrochloride” consists of 3 carbon atoms, 9 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen and oxygen atom each . The InChI key for this compound is PNHNYWJQMBIRSW-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The molecular weight of “2-Amino-3-chloropropan-1-ol hydrochloride” is 146.02 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.

Scientific Research Applications

Synthesis of Drugs and Intermediates

2-Amino-3-chloropropan-1-ol hydrochloride serves as a precursor in the synthesis of various molecules with potential pharmacological activities. For instance, it has been utilized in the preparation of 1-(benzothiazol-2-ylsulfanyl)-3-chloropropan-2-ol, a precursor of drugs with potential β-blocker activity. This synthesis involves methods that ensure good to high enantiomeric excess, highlighting the compound's significance in producing optically active forms of pharmaceuticals (Nunno et al., 2000).

Interaction with Biochemical Compounds

2-Amino-3-chloropropan-1-ol hydrochloride also plays a role in the interaction with other biochemical compounds. Research has delved into the interactions of hydrophobic amino acids, peptides, and proteins with aqueous solutions of this compound. This is crucial for understanding the nature of biochemical interactions and the potential application in designing drugs or understanding biological systems (Keswani & Kishore, 2011).

Synthesis of Enantiomerically Pure Compounds

The synthesis of enantiomerically pure compounds is another significant application of 2-Amino-3-chloropropan-1-ol hydrochloride. This involves the preparation of intermediate products for the synthesis of nonracemic 4-aminochroman-3-ols. The ability to create these enantiomerically pure compounds is crucial for the development of drugs with specific desired effects and reduced side effects (Bredikhina et al., 2014).

Structural Analysis and Molecular Interaction

The compound is also involved in studies related to molecular interaction and structure. For instance, research on supramolecular structures constructed by related compounds has provided insights into molecular-electronic structure polarization, hydrogen bonding, and molecular packing patterns. This is crucial for understanding the fundamental aspects of molecular interactions and can have implications in material science and molecular biology (Cheng et al., 2011).

properties

IUPAC Name

2-amino-3-chloropropan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8ClNO.ClH/c4-1-3(5)2-6;/h3,6H,1-2,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHNYWJQMBIRSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CCl)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-chloropropan-1-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.